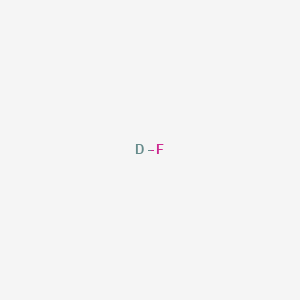

氟化氘

概述

描述

- Deuterium fluoride (DF) is a chemical laser formed by a mixture of fluorine and deuterium gas under controlled conditions.

- The wavelength of light produced by DF laser is longer than that of other conventional HF lasers, facilitating more effective laser transmission.

- During operation, ethylene is burned in the presence of nitrogen trifluoride in a combustion chamber, producing free excited fluorine radicals.

- The mixture of deuterium and helium gas is injected into an exhaust stream via a nozzle.

- Deuterium molecules react with fluorine radicals to produce excited deuterium fluoride.

- Excited molecules further undergo stimulated emission in the optical resonating laser region.

Synthesis Analysis

- Deuterium fluoride can be synthesized by controlled reactions between fluorine and deuterium gases.

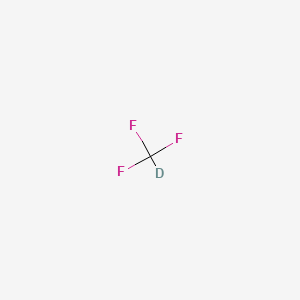

Molecular Structure Analysis

- Deuterium fluoride (DF) consists of a deuterium atom (D) bonded to a fluorine atom (F).

Chemical Reactions Analysis

- DF laser operates through chemical reactions involving fluorine radicals and deuterium molecules.

- Excited deuterium fluoride molecules emit light in the laser region.

Physical And Chemical Properties Analysis

- Physical Properties :

- Density : Varies with temperature and pressure.

- Boiling Point : High, due to strong hydrogen bonding.

- Flash Point : Not applicable (DF is not flammable).

- Index of Refraction : Depends on temperature and isotopic composition.

- Molar Refractivity : Influenced by molecular structure.

- Surface Tension : Depends on temperature and isotopic composition.

- Chemical Properties :

- DF is stable and non-radioactive.

- It suppresses metabolism and modulates physical properties in drug molecules.

科学研究应用

化学反应动力学和溶剂相互作用

对氟化氘在溶液中形成和行为的研究揭示了化学反应和能量转移过程的动力学。例如,Dunning等人(2015年)利用红外光谱技术研究了氟原子在溶液中形成氟化氘的过程,揭示了氟化氘在其能量传递给周围溶剂分子之前振动了很长一段时间。这项研究强调了即使在极性有机溶剂中,气相反应动力学的韧性,氟化氘和溶剂重构的振动弛豫延续了超过10皮秒,挑战了溶液相反应中立即能量耗散的假设(Dunning et al., 2015)。

在核物理和聚变研究中的作用

氟化氘在核物理中起着关键作用,特别是在核聚变研究中。它已被用于开发高功率激光器、微波和其他对推动聚变能源至关重要的技术。氘化合物(如氟化氘)的稳定性和非放射性使它们在生物医学研究、制药和新材料开发等各种应用中不可或缺。这种广泛的实用性突显了这种材料在其最初的军事和能源应用之外的重要性,为民用技术的潜在进步提供了可能(Liu & Liu, 2019)。

对分子结构和动力学的洞察

对液态和超临界氟化氘的结构和行为的研究为分子相互作用和物质在极端条件下的性质提供了基础性洞察。例如,Pfleiderer等人(2000年)对氟化氘进行了中子衍射研究,涵盖了各种状态,有助于我们理解分子内和分子间结构及其对温度和密度的依赖关系。这项研究不仅加深了我们对氟化氘的了解,还为更广泛的科学探究提供了关于分子动力学和在不同条件下流体性质的信息(Pfleiderer et al., 2000)。

安全和危害

- DF is not considered hazardous.

- No specific hazards identified.

- Concerns about trifluoroacetic acid (TFA) accumulation in the environment are relevant for fluorine-containing products.

未来方向

- Continued research on fluorine-containing compounds for drug development.

- Address environmental concerns related to fluorine-containing products.

Please note that this analysis is based on available information, and further research may yield additional insights. If you have any specific questions or need further details, feel free to ask!

属性

IUPAC Name |

(2H)fluorane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH/h1H/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHYYFGTRYWZRS-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FH | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032281 | |

| Record name | Deuterium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

21.01250494 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deuterium fluoride | |

CAS RN |

14333-26-7 | |

| Record name | Hydrofluoric acid-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14333-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deuterium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014333267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deuterium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H]hydrogen fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

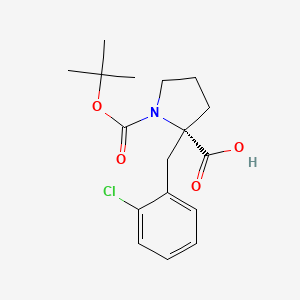

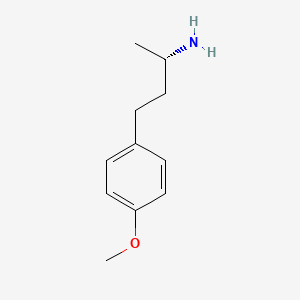

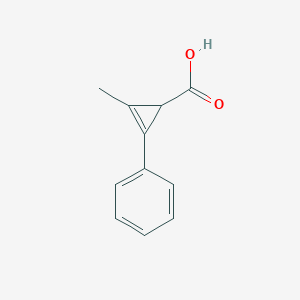

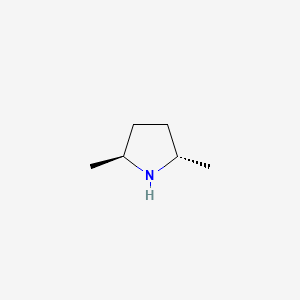

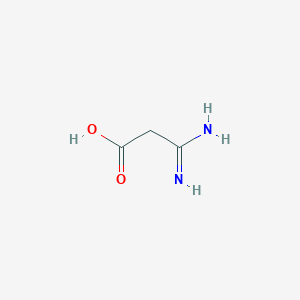

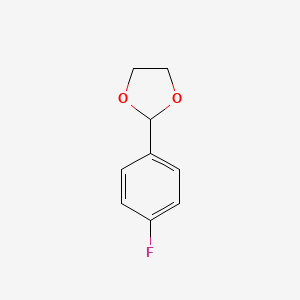

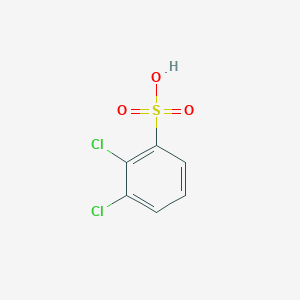

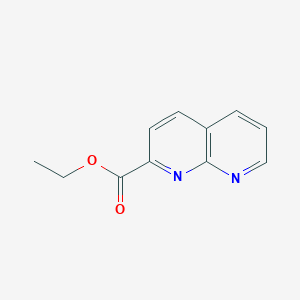

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。